molecular formula C17H19NO7 B584992 Boc-asp(obzl)-N-carboxyanhydride CAS No. 159396-59-5

Boc-asp(obzl)-N-carboxyanhydride

Cat. No.: B584992
CAS No.: 159396-59-5
M. Wt: 349.339
InChI Key: GJNIFFYBNHLKPT-LBPRGKRZSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Boc-Asp(OBzl)-N-carboxyanhydride is a cyclic N-carboxyanhydride (NCA) derivative of L-aspartic acid, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester at the β-carboxyl position. Its molecular architecture comprises a five-membered oxazolidine ring formed by the α-carboxyl and β-carboxyl groups of aspartic acid, with the anhydride oxygen bridging these carbonyl groups (Fig. 1). The Boc group is attached to the α-amino nitrogen, while the benzyl ester (-OCH2C6H5) occupies the β-carbon position of the aspartic acid side chain.

Table 1. Key Structural and Nomenclatural Data

Property Value Source
Molecular Formula C17H19NO7
Molecular Weight 349.34 g/mol
IUPAC Name 4-Oxazolidineacetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-2,5-dioxo-, phenylmethyl ester, (4S)-
CAS Number 159396-59-5
Alternative Names Boc-L-aspartic acid β-benzyl ester NCA, tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

The oxazolidine ring adopts a planar conformation, as confirmed by crystallographic studies, with a dihedral angle between the benzyl ester and the ring ranging from 58.4° to 80.1°. This geometric arrangement stabilizes the NCA’s reactivity by positioning reactive sites for controlled polymerization.

Stereochemical Configuration at Aspartic Acid β-Carboxyl Position

The stereochemistry of Boc-Asp(OBzl)-NCA is determined by the chiral center at the β-carbon of the aspartic acid side chain. The (4S)-configuration is retained during synthesis, as the NCA is derived from L-aspartic acid (α-amino-β-carboxyl configuration). This stereochemical fidelity is critical for maintaining enantiopurity in polypeptide synthesis.

Table 2. Stereochemical and Hydrogen-Bonding Parameters

Parameter Value Source
Configuration at β-Carbon (4S)-
N-H⋯O Hydrogen Bond Length 2.91 Å
C-H⋯O Hydrogen Bond Length 3.10 Å
Dimer Formation Inversion dimers via N-H⋯O bonds between L- and D-enantiomers

Crystallographic studies reveal that the compound forms inversion dimers in the solid state, where the L- and D-enantiomers are linked through intermolecular N-H⋯O hydrogen bonds. This dimerization facilitates solid-state polymerization by aligning reactive sites in adjacent molecules. The (4S)-configuration ensures compatibility with enantioselective polymerization methods, such as transition-metal-initiated ring-opening polymerization (ROP).

Benzyl Ester Protection Dynamics in Solid-State Conformation

The benzyl ester group at the β-carboxyl position plays a dual role: it prevents side reactions during NCA synthesis and stabilizes the conformation of the oxazolidine ring. In the solid state, the benzyl ester adopts an extended conformation, with its aromatic ring oriented nearly perpendicular to the oxazolidine plane (dihedral angle ≈ 80.1°). This spatial arrangement minimizes steric clashes and enables efficient packing of molecules into layers (Fig. 2).

Table 3. Solid-State Conformational Features

Feature Value Source
Dihedral Angle (Benzyl-Oxazolidine) 80.1°
Layer Formation Oxazolidine rings in one layer; benzyl groups in adjacent layer
Supramolecular Interactions C-H⋯O hydrogen bonds (3.10 Å) and C-H⋯π interactions

The benzyl ester’s planar conformation and hydrophobic interactions with adjacent benzyl groups create a "sandwich" structure in the crystal lattice. This arrangement facilitates solid-state polymerization by aligning the NCA’s electrophilic sites (anhydride carbonyls) for nucleophilic attack by initiators such as amines. The protection dynamics also prevent premature hydrolysis of the NCA under ambient conditions, enhancing storage stability.

Properties

IUPAC Name

tert-butyl (4S)-2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNIFFYBNHLKPT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Historical Context

Conventional NCA synthesis relies on the reaction of α-amino acids with phosgene (COCl₂), forming a cyclic anhydride through nucleophilic acyl substitution. The mechanism involves initial protonation of the amino group, followed by phosgene attack to generate an intermediate carbamoyl chloride. Cyclization releases HCl, yielding the NCA ring. This method, while efficient, requires stringent handling due to phosgene’s toxicity and the corrosive HCl byproduct.

Procedural Details and Optimization

A representative protocol involves bubbling phosgene through a solution of Boc-Asp(OBzl)-OH in anhydrous tetrahydrofuran (THF) at 0–5°C. HCl is purged using an inert gas (e.g., nitrogen), and the reaction is monitored via FT-IR for the disappearance of the amino acid’s NH stretch (~3,300 cm⁻¹). Post-reaction, the mixture is concentrated under reduced pressure, and the NCA is crystallized from hexane/THF. Yields typically range from 65% to 75%, with purity >95% confirmed by 1H^1H NMR.

Table 1: Key Parameters in Phosgene-Based Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°CMinimizes side reactions
SolventTHFEnhances phosgene solubility
Phosgene Equivalents1.5–2.0Drives reaction completion
Purge Gas Flow Rate0.1 L/minEfficient HCl removal

Photo-On-Demand Phosgenation

Light-Induced Chloroform Oxidation

A groundbreaking method utilizes UV or visible light to oxidize CHCl₃ to phosgene in situ, eliminating direct phosgene handling. Irradiation of a CHCl₃/CH₃CN (1:1) mixture containing Boc-Asp(OBzl)-OH at 70°C under O₂ bubbling generates COCl₂, which reacts with the amino acid. The Boc group is concurrently removed by HCl produced during the reaction, yielding Asp(OBzl)-NCA directly.

Procedure and Scalability

In a typical setup, a 100 mL flask charged with Boc-Asp(OBzl)-OH (2.5 mmol), CHCl₃ (15 mL), and CH₃CN (15 mL) is irradiated with a 9 W LED for 8 h at 70°C. The reaction is quenched by stirring at 70°C for 1 h to volatilize residual phosgene. Extraction with CH₂Cl₂ and recrystallization affords the NCA in 68% yield. This method’s scalability is demonstrated by gram-scale syntheses, though prolonged irradiation risks chloroform decomposition.

Table 2: Photo-On-Demand vs. Traditional Phosgene

AspectPhoto-On-DemandTraditional Phosgene
Phosgene HandlingIn situ generationDirect use
Yield68%75%
SafetyReduced exposureHigh risk
Energy InputHigh (LED required)Low

Triphosgene with Epoxy Scavengers

Moisture-Tolerant Approach

A robust alternative employs triphosgene (BTC) and epoxy compounds (e.g., methyloxirane) to scavenge HCl, enabling reactions under ambient humidity. BTC reacts with the amino acid to form the NCA, while epoxides neutralize HCl, preventing carbamate formation. This method is particularly advantageous for moisture-sensitive NCAs.

Step-by-Step Synthesis

Boc-Asp(OBzl)-OH (10.0 g, 42.1 mmol) is combined with BTC (6.3 g, 21.1 mmol) and methyloxirane (13.0 mL) in THF under O₂. After 1.5 h at 25°C, the mixture is cooled, quenched with water, and extracted with ethyl acetate. Crystallization from hexane/THF yields 84% pure NCA, characterized by 1H^1H NMR (δ 5.1–5.3 ppm, OBzl; δ 1.4 ppm, Boc).

Comparative Analysis of Methods

Yield and Efficiency

  • Phosgene : 75% yield, high purity, but hazardous.

  • Photo-On-Demand : 68% yield, eliminates phosgene storage, energy-intensive.

  • Triphosgene/Epoxy : 84% yield, moisture-tolerant, scalable.

Industrial Applicability

Phosgene remains dominant in large-scale production due to established infrastructure, while photo and triphosgene methods are gaining traction in research settings for their safety profiles .

Chemical Reactions Analysis

Boc-asp(obzl)-N-carboxyanhydride undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.

    Hydrolysis: The ester bond can be hydrolyzed to yield aspartic acid derivatives.

    Cyclization: The compound can undergo intramolecular cyclization to form cyclic peptides.

Common reagents used in these reactions include trifluoroacetic acid for Boc deprotection and water or aqueous acids for ester hydrolysis. Major products formed from these reactions include free aspartic acid, cyclic peptides, and various aspartic acid derivatives.

Scientific Research Applications

Boc-asp(obzl)-N-carboxyanhydride has numerous applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis, enabling the creation of complex peptides and proteins.

    Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Boc-asp(obzl)-N-carboxyanhydride involves its role as a protecting group in peptide synthesis. By protecting the amino group of aspartic acid, it prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Name CAS Number Molecular Formula Protection Groups Deprotection Methods
Boc-Asp(OBzl)-NCA 159396-59-5 C₁₆H₁₈N₂O₆ Boc (α-amine), Bzl (β-COO⁻) TFA (Boc), H₂/Pd (Bzl)
β-Benzyl L-Aspartic Acid NCA 13590-42-6 C₁₂H₁₁NO₅ None (α-amine), Bzl (β-COO⁻) N/A (unprotected α-amine)
Glu(OBzl)-NCA 13590-43-7 C₁₃H₁₃NO₅ None (α-amine), Bzl (γ-COO⁻) H₂/Pd (Bzl)
Lys(Z)-NCA 39993-98-5 C₁₄H₁₆N₂O₅ Cbz (ε-amine) H₂/Pd (Cbz)

Key Differences :

  • Boc Protection : Unlike β-Benzyl L-Aspartic Acid NCA, Boc-Asp(OBzl)-NCA’s Boc group enhances stability during storage and enables sequential deprotection for block copolymer synthesis .
  • Side-Chain Length : Glu(OBzl)-NCA (γ-carboxyl protection) forms polymers with longer hydrophobic side chains than Boc-Asp(OBzl)-NCA, influencing hydrophobicity and self-assembly behavior .
  • Amino Protection: Lys(Z)-NCA uses Cbz (carbobenzyloxy) for ε-amine protection, requiring harsher hydrogenolysis conditions compared to Boc deprotection .
Reactivity and Polymerization Behavior
  • Reactivity Ratios: In copolymerizations, reactivity ratios (r₁, r₂) dictate monomer incorporation. For example, Glu(OBzl)-NCA (r₁ = 1.87) reacts 3.6× faster than Lys(Z)-NCA (r₂ = 0.52), leading to gradient copolymers at low conversions .
  • Kinetics : Boc-Asp(OBzl)-NCA’s polymerization rate is slower than Glu(OBzl)-NCA due to steric hindrance but faster than Lys(Z)-NCA, as observed in analogous systems .
Stability and Deprotection Considerations
  • Stability : Boc-Asp(OBzl)-NCA is moisture-sensitive but more stable than unprotected NCAs due to the Boc group. Storage at −20°C under argon is recommended .
  • Orthogonal Deprotection : Sequential removal of Boc (TFA) and Bzl (H₂/Pd) allows precise control over polymer functionality, a key advantage over single-protected NCAs like Lys(Z)-NCA .

Biological Activity

Boc-Asp(OBzl)-N-carboxyanhydride (Boc-Asp(OBzl)-NCA) is a derivative of aspartic acid that has garnered attention in biochemical and synthetic organic chemistry due to its unique properties and potential applications. This article explores its biological activity, synthesis methods, and implications in peptide chemistry, supported by relevant data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 159396-59-5
  • Molecular Formula : C17H19NO7
  • Molecular Weight : 353.34 g/mol

The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyl ester on the carboxyl group, enhancing its stability and reactivity in various chemical reactions.

Synthesis Methods

Boc-Asp(OBzl)-NCA can be synthesized through several methods, primarily involving the conversion of protected amino acids into N-carboxyanhydrides (NCAs). A notable method includes:

  • Photo-On-Demand Synthesis : Recent studies have demonstrated the synthesis of Boc-Asp(OBzl)-NCA using photochemical reactions that avoid traditional phosgene methods, yielding up to 68% efficiency. The process involves the deblocking of the Boc group under specific conditions, which is facilitated by generated HCl during the reaction .
  • Ring-Opening Polymerization (ROP) : The NCA can undergo ROP to form polypeptides. The mechanism typically involves a nucleophilic attack by an amine on the carbonyl carbon of the NCA, leading to chain growth. This method allows for the production of polypeptides with controlled molecular weights and narrow distributions .

Biological Activity

Boc-Asp(OBzl)-NCA exhibits significant biological activity, particularly in peptide synthesis and potential therapeutic applications:

  • Peptide Coupling : Boc-Asp(OBzl)-NCA is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for various peptides. Its reactivity allows for efficient coupling reactions, leading to high yields of desired peptide sequences .
  • Enzymatic Reactions : The compound has been shown to participate in enzymatic reactions, such as carboxylation by vitamin K-dependent carboxylase. This enzyme catalyzes the conversion of aspartyl residues in peptides to beta-carboxyaspartyl residues, which is crucial for the biological activity of certain proteins .

Case Studies

  • Antimicrobial Activity : In studies involving modified peptides synthesized from Boc-Asp(OBzl)-NCA, researchers observed potent antibacterial activity against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of 1-8 µM, indicating effectiveness even against antibiotic-resistant strains .
  • Toxicity Assessments : The cytotoxicity of peptides derived from Boc-Asp(OBzl)-NCA was evaluated across various cell lines. Results indicated low toxicity at concentrations within the MIC range, suggesting potential for therapeutic applications without significant adverse effects on normal cells .

Data Tables

PropertyValue
Molecular FormulaC17H19NO7
CAS Number159396-59-5
Melting PointNot specified
Yield from SynthesisUp to 68%
Minimum Inhibitory Concentration1-8 µM
Study ReferenceFindings
Photochemical synthesis with 68% yield
Enzymatic carboxylation activity
Antimicrobial efficacy against resistant strains

Q & A

Q. What are the critical steps in synthesizing Boc-Asp(OBzl)-N-carboxyanhydride (NCA) and ensuring monomer purity?

The synthesis involves ring-opening polymerization (ROP) of NCA monomers under anhydrous conditions. Key steps include:

  • Monomer activation : Dissolving Boc-Asp(OBzl)-OH in dry tetrahydrofuran (THF) with triphosgene to form the NCA intermediate.
  • Purification : Precipitation in cold diethyl ether to remove unreacted reagents, followed by vacuum drying .
  • Safety protocols : Use glove boxes for handling toxic reagents (e.g., triphosgene) and ensure proper waste disposal to avoid environmental contamination .

Q. How can researchers verify the structural integrity of Boc-Asp(OBzl)-NCA post-synthesis?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual solvents (e.g., DMF) and validate tert-butyl (Boc) and benzyl (OBzl) protecting groups via characteristic peaks (e.g., δ 1.4 ppm for Boc, δ 5.1–5.3 ppm for OBzl) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect the NCA carbonyl stretch at ~1,780 cm⁻¹ .

Q. What safety measures are essential when handling Boc-Asp(OBzl)-NCA?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods due to volatile reagents (e.g., triphosgene).
  • Waste management : Segregate halogenated waste (e.g., THF-triphosgene mixtures) for professional disposal .

Advanced Research Questions

Q. How do reactivity ratios (r₁, r₂) influence copolymer composition when Boc-Asp(OBzl)-NCA is copolymerized with other NCAs (e.g., Lys(Z)-NCA)?

Reactivity ratios determine monomer incorporation rates. For example:

  • Case study : Glu(OBzl)-NCA (r₁ = 1.87 ± 0.31) reacts 3.6× faster than Lys(Z)-NCA (r₂ = 0.52 ± 0.11), leading to a Glu-rich copolymer at low conversions. At ~30% conversion, Lys(Z)-NCA dominates due to its higher residual concentration, stabilizing composition .
  • Experimental design : Use real-time ¹H NMR to track monomer consumption and calculate copolymer sequence distribution .

Q. What strategies mitigate compositional drift in block copolymers synthesized from Boc-Asp(OBzl)-NCA?

  • Feed ratio adjustment : Pre-calculate monomer feed ratios using the Mayo-Lewis equation to account for reactivity differences.
  • Kinetic control : Quench reactions at specific conversions (e.g., 30%) to maintain homogeneity .
  • Sequential addition : Synthesize homopolymer blocks first (e.g., KE macroinitiator), then add Boc-Asp(OBzl)-NCA to form triblock structures .

Q. How can researchers analyze the degradation kinetics of Boc-Asp(OBzl)-NCA-derived polymers in physiological environments?

  • Deprotection studies : Treat polymers with trifluoroacetic acid (TFA) to remove Boc groups and HBr/acetic acid (33% wt) to cleave OBzl groups. Monitor mass loss via gravimetry .
  • Enzymatic hydrolysis : Incubate with esterase or protease enzymes and quantify degradation products via HPLC .

Q. What advanced characterization techniques resolve contradictions in molecular weight (Mw) data for Boc-Asp(OBzl)-NCA polymers?

  • Multi-method validation : Combine gel permeation chromatography (GPC) with multi-angle light scattering (MALS) for absolute Mw measurements, addressing discrepancies from GPC’s reliance on polymer standards .
  • Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) : Identify cyclic vs. linear polymer structures, which may skew Mw distributions .

Q. How can Boc-Asp(OBzl)-NCA be optimized for drug delivery systems (e.g., hydrogels or micelles)?

  • Hydrogel design : Copolymerize with hydrophilic monomers (e.g., Lys(Z)-NCA) to create pH-responsive networks. Adjust crosslinking density via monomer ratios .
  • Drug encapsulation : Load hydrophobic drugs during NCA polymerization, leveraging benzyl groups for controlled release. Validate release kinetics using fluorescence spectroscopy .

Methodological Notes

  • Data contradiction analysis : When conflicting reactivity ratios arise, validate assumptions (e.g., ideal copolymerization kinetics) via kinetic Monte Carlo simulations .
  • Degradation vs. stability : Balance Boc/OBzl deprotection rates with polymer backbone stability by tuning side-chain hydrophobicity .

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